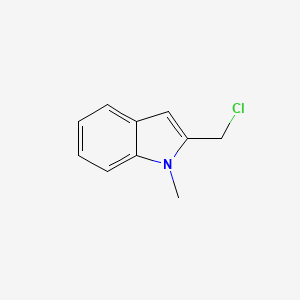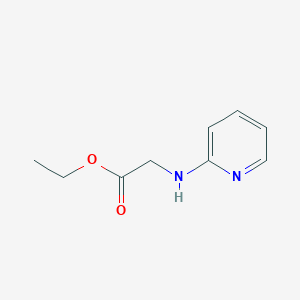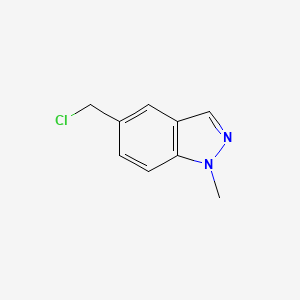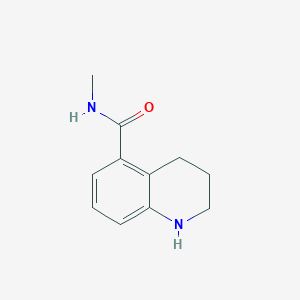
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol: is an organic compound that belongs to the class of indanols It features a chloro and methyl substituent on the indanol ring, making it a unique compound with specific chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminium Chloride: The reaction is carried out in the presence of aluminium chloride as a catalyst.
Sulfuric Acid Treatment: The intermediate product is then treated with sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes precise control of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its unique chemical structure.
Industry:
- Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The chloro and methyl groups on the indanol ring influence its reactivity and binding affinity to various biological molecules. This compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its biocidal properties.
1H-Inden-1-ol, 2,3-dihydro-: A similar indanol compound without the chloro and methyl substituents.
Uniqueness:
- The presence of both chloro and methyl groups on the indanol ring makes 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol unique in terms of its chemical reactivity and potential applications. These substituents can significantly alter the compound’s physical and chemical properties, making it distinct from other indanol derivatives.
Propiedades
Número CAS |
1956341-15-3 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11ClO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3 |
Clave InChI |
GXJREBZOMFEMOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CCC2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)

![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)


